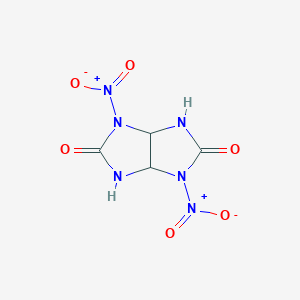![molecular formula C14H9Cl2IN2OS B187674 N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide CAS No. 6421-89-2](/img/structure/B187674.png)
N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide, also known as ML-9, is a small molecule inhibitor that is commonly used in scientific research to study the role of myosin light chain kinase (MLCK) in various cellular processes. MLCK is an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma.
Mécanisme D'action
N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is a reversible inhibitor of MLCK that binds to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrate, myosin light chain (MLC). This results in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide are primarily related to its inhibition of MLCK activity. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide has been shown to inhibit MLCK activity in vitro and in vivo, resulting in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is its specificity for MLCK, making it a valuable tool for studying the role of MLCK in various cellular processes. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, one limitation of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is its potential off-target effects, as it may interact with other proteins or enzymes in addition to MLCK. Additionally, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide may have limited efficacy in vivo, as it may not penetrate cell membranes or tissues effectively.
Orientations Futures
There are several future directions for the use of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with MLCK dysregulation, such as cancer, cardiovascular disease, and asthma. Additionally, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide may be used in combination with other inhibitors or drugs to enhance its efficacy or specificity. Finally, further research is needed to better understand the mechanisms of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide and its potential off-target effects, in order to optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide involves several steps, starting with the reaction between 3,4-dichloroaniline and thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate is then reacted with 3-iodobenzoyl chloride in the presence of triethylamine to yield the final product, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide. The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
Applications De Recherche Scientifique
N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is widely used in scientific research to study the role of MLCK in various cellular processes. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide has been shown to inhibit MLCK activity in vitro and in vivo, making it a valuable tool for studying the role of MLCK in these processes.
Propriétés
Numéro CAS |
6421-89-2 |
|---|---|
Nom du produit |
N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide |
Formule moléculaire |
C14H9Cl2IN2OS |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide |
InChI |
InChI=1S/C14H9Cl2IN2OS/c15-11-5-4-10(7-12(11)16)18-14(21)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H2,18,19,20,21) |
Clé InChI |
IBQLDCCTIMSPKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)







![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)



